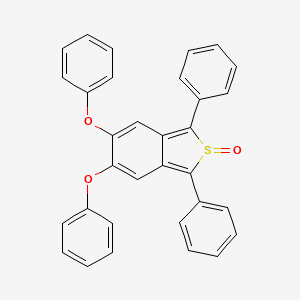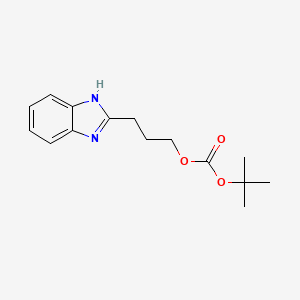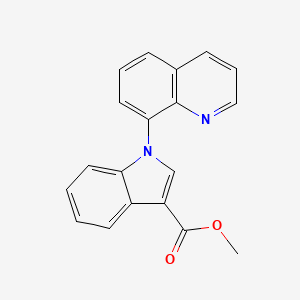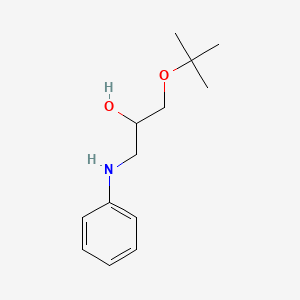![molecular formula C22H15N3O2 B12586700 Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- CAS No. 650636-62-7](/img/structure/B12586700.png)
Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- is a complex organic compound that features a unique structure combining a triazole ring, a naphthofuran moiety, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- involves its interaction with specific molecular targets and pathways within biological systems. The triazole ring and naphthofuran moiety are believed to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole share the triazole ring structure and exhibit similar biological activities.
Naphthofuran Derivatives: Compounds containing the naphthofuran moiety, such as certain naphthofuran-based drugs, also show comparable properties.
Uniqueness
Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- is unique due to its combination of the triazole ring, naphthofuran moiety, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
650636-62-7 |
|---|---|
Fórmula molecular |
C22H15N3O2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-[1-(3-phenyl-1,2,4-triazol-4-yl)benzo[e][1]benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C22H15N3O2/c1-14(26)21-20(25-13-23-24-22(25)16-8-3-2-4-9-16)19-17-10-6-5-7-15(17)11-12-18(19)27-21/h2-13H,1H3 |
Clave InChI |
MTLNJXJFFRHWAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(O1)C=CC3=CC=CC=C32)N4C=NN=C4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)


![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)



![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)


![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

